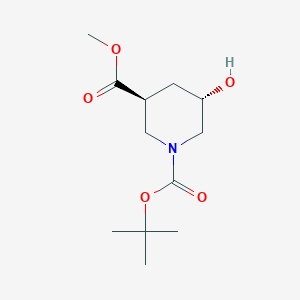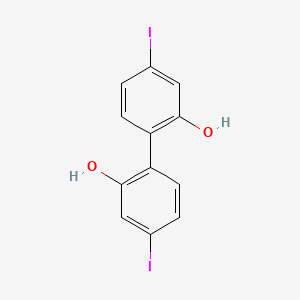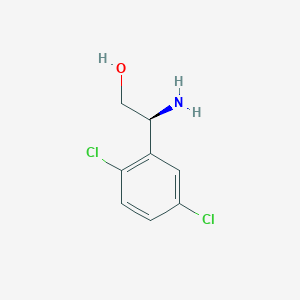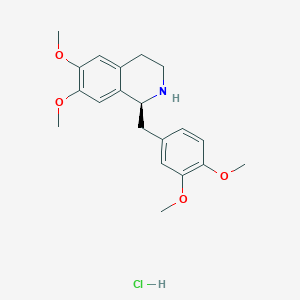
1,4,3-Oxathiazinane 4,4-dioxide
説明
1,4,3-Oxathiazinane 4,4-dioxide is a chemical compound with the molecular formula C3H7NO3S . It is part of the Oxathiazinane substance class, which is characterized by a high diversity of chemical structures . This compound has been shown to possess antineoplastic properties, as demonstrated on pancreatic carcinoma .
Synthesis Analysis
The synthesis of Oxathiazinane derivatives, including this compound, has been investigated in recent years . The process involves the intramolecular C–H bond amination reaction of sulfamate ester derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 13 bonds in total, including 6 non-H bonds, 1 six-membered ring, 1 aliphatic ether, and 1 sulfonamide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.16 . It is a white to yellow solid in its physical form .科学的研究の応用
1,4,3-Oxathiazinane 4,4-dioxide has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,2,3-thiadiazol-4-ones, 1,2,3-oxathiazol-4-ones, and 1,2,3-oxathiazin-4-ones. This compound has also been used as a catalyst in the synthesis of organic compounds, such as esters and amides. This compound has also been used as a reagent for the preparation of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
作用機序
Target of Action
Misetionamide primarily targets Lipopolysaccharide (LPS) . LPS is a major component of the outer membrane of Gram-negative bacteria and plays a crucial role in bacterial pathogenesis. Misetionamide also functions as a glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor , a key enzyme in the glycolytic pathway.
Mode of Action
Misetionamide exhibits a unique dual mechanism of action. It selectively disrupts the energy metabolism of cancer cells, leading to cancer cell death . Additionally, it impacts nuclear factor-κB (NFκB), which affects cancer cells’ ability for protein synthesis and DNA transcription, thereby restricting cancer cell growth and proliferation .
Biochemical Pathways
Misetionamide’s mode of action involves the inhibition of the glycolytic pathway, specifically by targeting GAPDH . This disruption of energy metabolism leads to cancer cell death. Furthermore, it impacts the NFκB pathway, which plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Pharmacokinetics
It is known that misetionamide is administered in combination with other drugs in clinical trials, such as gemcitabine, for the treatment of advanced pancreatic cancer .
Result of Action
Misetionamide has demonstrated broad antineoplastic activity in multiple cancer models . It has shown to increase cytotoxicity readings and indications of cell cycle blockage in pancreatic and ovarian cell lines . In mouse xenograft models, Misetionamide administration resulted in a reduction of 30-40% in tumor volume .
Action Environment
The action of Misetionamide can be influenced by various environmental factors. For instance, the presence of other drugs, such as gemcitabine, can potentially affect the efficacy of Misetionamide . .
実験室実験の利点と制限
1,4,3-Oxathiazinane 4,4-dioxide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available from chemical suppliers. It is also a relatively stable compound that is not prone to degradation or oxidation. Furthermore, this compound is relatively non-toxic and has a low potential for bioaccumulation.
However, there are several limitations to using this compound in laboratory experiments. This compound is a relatively unstable compound, and its reactivity can vary depending on the reaction conditions. In addition, this compound is a relatively insoluble compound, and it can be difficult to dissolve in aqueous solutions. Finally, this compound is a relatively reactive compound, and it can react with other compounds in the reaction mixture.
将来の方向性
The potential applications of 1,4,3-Oxathiazinane 4,4-dioxide are vast and still largely unexplored. Future research should focus on the development of new and improved synthesis methods for this compound, as well as the development of new and improved applications for this compound. In particular, further research should focus on the use of this compound in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antifungal agents. In addition, further research should focus on the use of this compound in the synthesis of polymers, such as polyurethanes and polyesters. Finally, further research should focus on the use of this compound in the synthesis of inorganic compounds, such as metal complexes and coordination polymers.
合成法
1,4,3-Oxathiazinane 4,4-dioxide can be synthesized by the reaction of 2-amino-3-oxathiazol-4-one with bromine in an aqueous solution. This reaction produces a mixture of this compound and 2-amino-3-oxathiazol-4-one bromide, which can be separated by column chromatography. This compound can also be synthesized from 2-amino-3-oxathiazol-4-one and dichloroacetic acid in the presence of an anhydrous solvent. This reaction produces a mixture of this compound and 2-amino-3-oxathiazol-4-one dichloroacetate, which can be separated by column chromatography.
Safety and Hazards
特性
IUPAC Name |
1,4,3-oxathiazinane 4,4-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c5-8(6)2-1-7-3-4-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDARLKSYBCZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856785-75-6 | |
| Record name | Misetionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856785756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Misetionamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489TQ24FC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)






